molecular formula C13H10O4 B3037890 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- CAS No. 6566-42-3

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-

Cat. No.: B3037890
CAS No.: 6566-42-3
M. Wt: 230.22 g/mol
InChI Key: GQKJOBQQWXLXOT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an acetyloxy group at the 4-position of the naphthalenecarboxylic acid structure

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Naphthalenecarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- typically involves the acetylation of 2-naphthalenecarboxylic acid. One common method is the reaction of 2-naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-(acetyloxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, yielding 2-naphthalenecarboxylic acid, 4-hydroxy-.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Naphthalenecarboxylic acid, 4-(acetyloxy)- can be compared with other similar compounds, such as:

    2-Naphthalenecarboxylic acid: Lacks the acetyloxy group and has different chemical reactivity and applications.

    4-Hydroxy-2-naphthalenecarboxylic acid:

    2-Naphthalenecarboxylic acid, 4-methoxy-: Features a methoxy group instead of an acetyloxy group, resulting in distinct reactivity and applications.

Properties

IUPAC Name

4-acetyloxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)17-12-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJOBQQWXLXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2.3 g. of 4-hydroxy-1-naphthoic acid in 100 ml. of methylene chloride and 100 ml. of tetrahydrofuran, a mixture of 1.5 g. of triethylamine, 1.6 g. of 4-N-dimethylaminopyridine and 1.5 g. of acetic anhydride is added. The reaction mixture is heated at 50° for one hour. The solution is extracted with ethyl acetate, the organic layer washed with water and dilute hydrochloride acid and evaporated to dryness to yield 2.1 g. of the acetoxy carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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